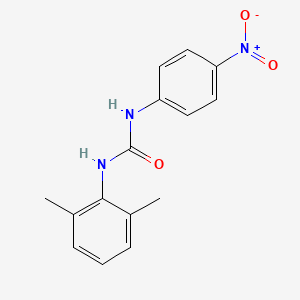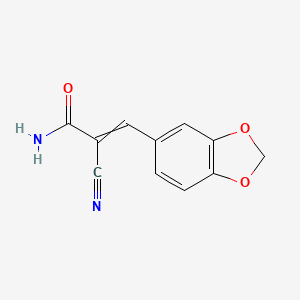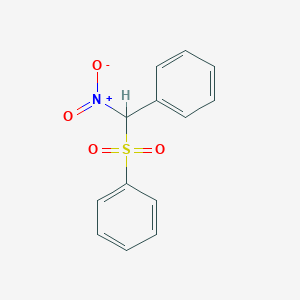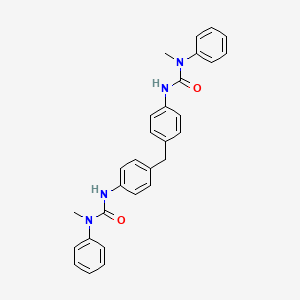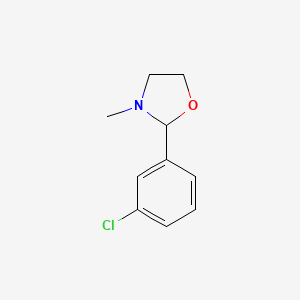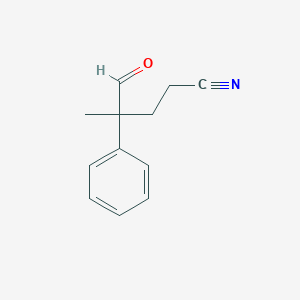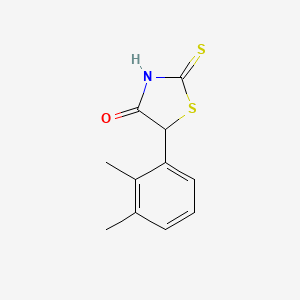
5',6'-Dinitro-O-acetotoluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’,6’-Dinitro-O-acetotoluidide is a chemical compound with the molecular formula C9H9N3O5 and a molecular weight of 239.189 g/mol . It is characterized by the presence of nitro groups and an acetotoluidide moiety. This compound is often used in early discovery research due to its unique chemical properties .
Métodos De Preparación
The synthesis of 5’,6’-Dinitro-O-acetotoluidide typically involves nitration and acetylation reactions. The starting material, O-toluidine, undergoes nitration to introduce nitro groups at the 5’ and 6’ positions. This is followed by acetylation to form the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Análisis De Reacciones Químicas
5’,6’-Dinitro-O-acetotoluidide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5’,6’-Dinitro-O-acetotoluidide is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and toxicity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5’,6’-Dinitro-O-acetotoluidide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The acetyl group may also play a role in modulating the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
5’,6’-Dinitro-O-acetotoluidide can be compared with other nitro-substituted acetotoluidides, such as:
4’-Nitro-O-acetotoluidide: Similar structure but with a single nitro group at the 4’ position.
4’,5’-Dinitro-O-acetotoluidide: Similar structure with nitro groups at the 4’ and 5’ positions.
The uniqueness of 5’,6’-Dinitro-O-acetotoluidide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
3484-28-4 |
|---|---|
Fórmula molecular |
C9H9N3O5 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
N-(6-methyl-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)9(12(16)17)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
Clave InChI |
HHEFTOKUGQDGPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


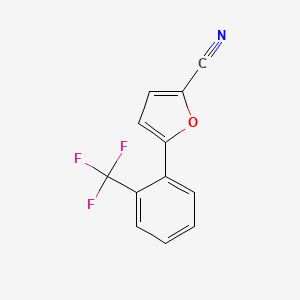
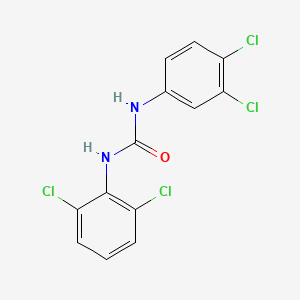
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
